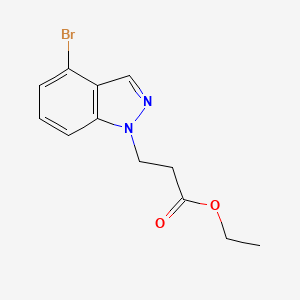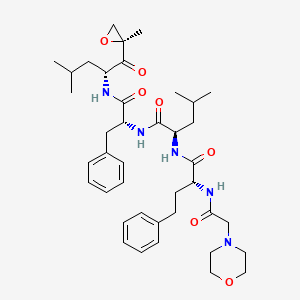
(R)-4-Methyl-N-((R)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfilzomib is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a tetrapeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome . The ®-enantiomer of Carfilzomib is specifically designed to enhance its therapeutic efficacy and reduce associated toxicities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes the purification of the final product to reduce impurities, such as acetamide, to acceptable levels . The use of advanced chromatographic techniques ensures the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Carfilzomib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further chemical modifications or biological studies .
Applications De Recherche Scientifique
Carfilzomib has a wide range of scientific research applications, including:
Mécanisme D'action
Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins, which induces cell cycle arrest and apoptosis . The molecular targets involved include the chymotrypsin-like, trypsin-like, and caspase-like sites of the proteasome .
Comparaison Avec Des Composés Similaires
Bortezomib: A first-generation proteasome inhibitor that forms a reversible bond with the proteasome.
Ixazomib: Another second-generation proteasome inhibitor with a different mechanism of action.
Uniqueness of Carfilzomib: Carfilzomib is unique in its irreversible binding to the proteasome, which results in prolonged inhibition of proteasome activity. This characteristic makes it particularly effective in overcoming resistance associated with other proteasome inhibitors .
Propriétés
Formule moléculaire |
C40H57N5O7 |
|---|---|
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
(2R)-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m1/s1 |
Clé InChI |
BLMPQMFVWMYDKT-BYNPFXMISA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


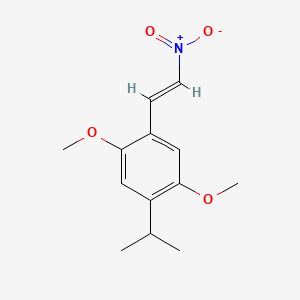
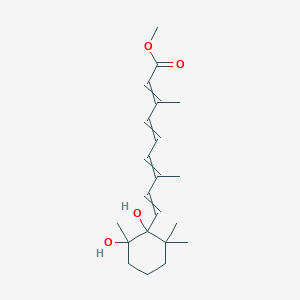

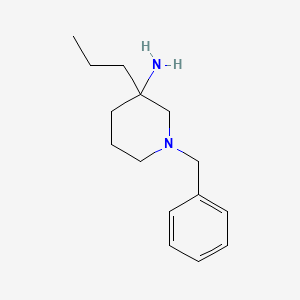
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
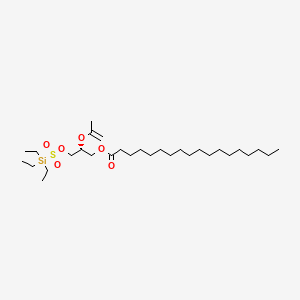
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
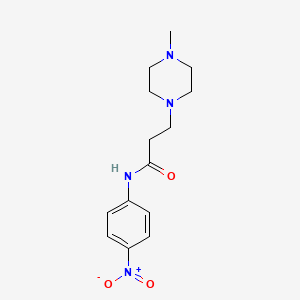
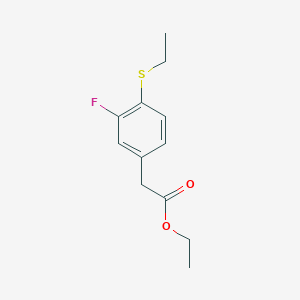
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
